Methyl 2-(3-bromo-5-methoxyphenyl)acetate is an organic compound characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring. Its molecular formula is , and it is classified as an acetate ester due to the acetate functional group attached to the methyl group. This compound exhibits a pale-yellow to yellow-brown sticky oil or semi-solid appearance, and it has a molar mass of approximately 259.10 g/mol .
The biological activity of methyl 2-(3-bromo-5-methoxyphenyl)acetate has not been extensively documented, but compounds with similar structures often exhibit interesting pharmacological properties. For instance, derivatives of brominated phenyl compounds are known for their potential anti-inflammatory, antimicrobial, and anticancer activities. The unique substitution pattern in this compound may influence its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry .
The synthesis of methyl 2-(3-bromo-5-methoxyphenyl)acetate typically involves several steps:
Methyl 2-(3-bromo-5-methoxyphenyl)acetate has potential applications in various fields:
Several compounds share structural similarities with methyl 2-(3-bromo-5-methoxyphenyl)acetate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Bromo-5-methoxyphenethylamine | Contains a phenethylamine structure | Lacks the acetate functional group |
| Methyl 2-(3-methoxyphenyl)acetate | This compound | Contains both methoxy and bromo substituents |
| Methyl 2-(3-bromo-4-methoxyphenyl)acetate | Similar structure but different methoxy position | Different biological activity due to substitution pattern |
| Methyl 2-(3-bromo-2-methoxyphenyl)acetate | Another variant with different substitution | May exhibit distinct chemical properties |
The uniqueness of methyl 2-(3-bromo-5-methoxyphenyl)acetate lies in its specific substitution pattern, which significantly influences its reactivity and potential biological activity compared to these similar compounds .